3-(2-Chloroethyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
3-(2-chloroethyl)pyrrolidine |
InChI |
InChI=1S/C6H12ClN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2 |
InChI Key |
YXMLQMMTVJGIHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CCCl |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Chloroethyl Pyrrolidine and Its Derivatives
Direct Synthesis Routes to 3-(2-Chloroethyl)pyrrolidine
The direct synthesis of this compound can be approached through several strategic disconnections, primarily involving the formation of the pyrrolidine (B122466) ring with the desired side chain precursor already in place or through the modification of a pre-existing pyrrolidine scaffold.
Alkylation and Cyclization Strategies
One of the most convergent strategies for the synthesis of 3-substituted pyrrolidines involves the cyclization of acyclic precursors. An intramolecular nucleophilic substitution or reductive amination can be employed to form the five-membered ring.
A plausible synthetic route commences with a Michael addition of a suitable nitrogen-containing nucleophile to an α,β-unsaturated ester, followed by reduction and cyclization. For instance, the synthesis of 3-aryl pyrrolidines has been achieved through a palladium-catalyzed hydroarylation of pyrrolines, demonstrating the feasibility of introducing substituents at the 3-position. rsc.org A similar strategy could be envisioned where the aryl group is replaced by a precursor to the 2-chloroethyl side chain.
Another powerful method involves the aza-Cope-Mannich cyclization. For example, 2-hydroxy homoallyl tosylamines react with aldehydes in the presence of iron(III) salts to yield 3-alkyl-1-tosyl pyrrolidines. rsc.org By choosing an appropriate aldehyde, a functional group that can be converted to the 2-chloroethyl moiety can be installed.
[3+2] Cycloaddition reactions also offer a direct entry to highly substituted pyrrolidines. nih.govgoogle.comchemicalbook.com The reaction between azomethine ylides and suitable dipolarophiles can construct the pyrrolidine ring with the desired substitution pattern in a single step.
A key intermediate for obtaining this compound is 3-(2-hydroxyethyl)pyrrolidine. The synthesis of this precursor can be achieved through the reduction of pyrrolidine-3-acetic acid or its esters.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Pyrrolidine-3-acetic acid | Borane dimethyl sulfide (B99878) complex | 3-(2-Hydroxyethyl)pyrrolidine | - | nih.gov |
| N-Boc-pyrrolidine-3-acetic acid methyl ester | Lithium aluminum hydride | N-Boc-3-(2-hydroxyethyl)pyrrolidine | - | - |
Once 3-(2-hydroxyethyl)pyrrolidine is obtained, the hydroxyl group can be converted to a chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or methanesulfonyl chloride followed by nucleophilic substitution with a chloride source. guidechem.comorganic-chemistry.orgresearchgate.net
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Pyrrolidin-1-ylethanol | Thionyl chloride | 1-(2-Chloroethyl)pyrrolidine hydrochloride | 46 | guidechem.comgoogle.com |
| 3-(2-Hydroxyethyl)pyrrolidine | Thionyl chloride | This compound hydrochloride | - | - |
| Hydroxyethyl (B10761427) cellulose (B213188) | Methanesulfonyl chloride, NaCl | Chloro-functionalized hydroxyethyl cellulose | - | researchgate.net |
Reduction and Functionalization Approaches
This approach relies on a pre-formed pyrrolidine ring bearing a functional group at the 3-position that can be elaborated into the 2-chloroethyl side chain. A common precursor is pyrrolidine-3-carboxylic acid or its derivatives. researchgate.netnih.gov
The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(hydroxymethyl)pyrrolidine. This alcohol can then be extended by one carbon, for example, through conversion to a tosylate, followed by cyanide displacement and subsequent reduction and chlorination. A more direct route involves the reduction of a pyrrolidine-3-acetic acid derivative.
The reduction of substituted pyrroles can also lead to functionalized pyrrolidines with high diastereoselectivity. nih.gov By starting with a pyrrole (B145914) bearing an appropriate side chain at the 3-position, subsequent hydrogenation can yield the desired pyrrolidine.
Stereoselective Synthesis of Enantiomeric Forms
The synthesis of enantiomerically pure this compound is of significant interest for applications in pharmaceuticals and as chiral ligands. Stereoselective synthesis can be achieved by using a chiral starting material from the chiral pool or by employing asymmetric catalytic methods.
A key strategy involves the synthesis of an enantiomerically pure precursor, such as (R)- or (S)-3-(2-hydroxyethyl)pyrrolidine. A patented method describes the synthesis of (S)-3-hydroxypyrrolidine from optically pure 4-amino-(S)-2-hydroxybutyric acid. google.com This involves protection of the amine, reduction of the carboxylic acid to a primary alcohol, deprotection, halogenation of the alcohol, and subsequent intramolecular cyclization. A similar strategy could be applied to synthesize chiral 3-(2-hydroxyethyl)pyrrolidine by starting with a suitable chiral amino acid derivative.
For instance, starting from (R)- or (S)-aspartic acid, one can synthesize the corresponding chiral 3-pyrrolidinylisoxazoles, which are valuable intermediates. wikipedia.org
Synthesis of Chiral this compound Analogues
The development of synthetic routes to chiral analogues of this compound allows for the exploration of structure-activity relationships in various applications.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. chemicalbook.comacs.org After the desired stereocenter is set, the auxiliary is removed.
In the context of 3-substituted pyrrolidines, a chiral auxiliary can be attached to the nitrogen atom of an acyclic precursor to direct an intramolecular cyclization. For example, the diastereoselective synthesis of densely substituted pyrrolidines has been achieved via a [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, where the sulfinyl group acts as a chiral auxiliary. google.comchemicalbook.commdpi.com
The use of pseudoephedrine as a chiral auxiliary is another well-established method. chemicalbook.com Reaction of pseudoephedrine with a carboxylic acid derivative can form an amide, and subsequent alkylation occurs with high diastereoselectivity. This approach could be used to introduce the precursor for the 2-chloroethyl side chain onto a suitable backbone before cyclization.
| Chiral Auxiliary | Reaction Type | Product Stereochemistry | Reference |
| N-tert-Butanesulfinylimine | [3+2] Cycloaddition | High diastereoselectivity | google.comchemicalbook.commdpi.com |
| (R,R)- and (S,S)-Pseudoephedrine | Alkylation of amides | High diastereoselectivity | chemicalbook.com |
| (S)-(-)-1-Phenylethylamine | Asymmetric synthesis | Enantiomerically enriched products | acs.org |
Asymmetric Catalysis in the Preparation of Precursors
Asymmetric catalysis offers a more atom-economical approach to chiral compounds compared to the use of stoichiometric chiral auxiliaries. nih.govrsc.orgrsc.org This involves the use of a chiral catalyst to control the stereoselectivity of a reaction.
For the synthesis of chiral 3-substituted pyrrolidines, asymmetric hydrogenation of a substituted pyrrole or pyrroline (B1223166) is a viable strategy. Chiral rhodium or ruthenium catalysts are often employed for this purpose. nih.gov
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. nih.govrsc.orgrsc.org For example, chiral proline-derived catalysts can be used to catalyze asymmetric Michael additions to form precursors for 3-substituted pyrrolidines with high enantioselectivity. The asymmetric reduction of prochiral 3-aryl-3-oxoesters using a chirally modified lithium borohydride (B1222165) has also been reported, which could be adapted for precursors of 3-(2-hydroxyethyl)pyrrolidine. researchgate.net
A copper-catalyzed asymmetric acylcyanation of alkenes provides an entry to enantiopure β-cyanoketones, which can be further elaborated to form chiral pyrrolidine rings. mdpi.com
| Catalyst Type | Reaction | Key Feature | Reference |
| Chiral Rhodium/Ruthenium Complexes | Asymmetric Hydrogenation | High enantioselectivity in pyrrole/pyrroline reduction | nih.gov |
| Chiral Proline Derivatives | Asymmetric Michael Addition | Organocatalytic route to chiral precursors | rsc.orgrsc.org |
| Chiral Copper-Box Complex | Asymmetric Acylcyanation | Access to enantiopure β-cyanoketones | mdpi.com |
| Chiral N,N'-Dioxide/Ni(BF₄)₂·6H₂O | Conjugate addition/Schmidt rearrangement | Asymmetric synthesis of spiropyrroline derivatives |
Resolution Techniques for Racemic Mixtures
The synthesis of specific enantiomers of substituted pyrrolidines is crucial, as different stereoisomers can exhibit varied biological activities. When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers. For pyrrolidine derivatives, several methods are notable.
Acylative Kinetic Resolution: A prominent method for resolving racemic cyclic amines is acylative kinetic resolution. This technique involves the use of a chiral acylating agent that reacts at different rates with the two enantiomers of the racemic amine. This difference in reaction rate allows for the separation of the unreacted amine from the acylated product. For instance, the kinetic resolution of racemic 2-methylpiperidine (B94953) and 2-methylpyrrolidine (B1204830) has been successfully achieved using the N-hydroxysuccinimide ester of (R)-2-phenoxypropanoic acid as the acylating agent. rsc.org In the case of 2-methylpiperidine, a high selectivity factor (s = 73) was observed in toluene (B28343) at -40 °C. rsc.org DFT modeling suggests the reaction proceeds through a concerted mechanism where the high stereoselectivity is governed by steric hindrances in the transition state. rsc.org This approach yields one enantiomer as the unreacted amine and the other as the corresponding amide.
Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution is a more advanced technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. While specific examples for this compound are not detailed in readily available literature, the principles have been applied to similar structures. For example, a catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been developed using chiral diaminoalkoxide ligands. nih.gov This method allows for the highly enantioselective synthesis of either enantiomer of 2-substituted piperidines. nih.gov A catalytic dynamic resolution of 2-lithio-N-trimethylallylpyrrolidine has also been reported, demonstrating the applicability of this concept to the pyrrolidine core. nih.gov
The following table summarizes resolution techniques applicable to pyrrolidine derivatives:
Interactive Table: Resolution Techniques for Pyrrolidine Derivatives| Technique | Example Substrate | Chiral Reagent/Catalyst | Key Finding | Reference |
|---|---|---|---|---|
| Acylative Kinetic Resolution | 2-Methylpyrrolidine | 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate | Selective acylation allows separation of enantiomers. | rsc.org |
| Catalytic Dynamic Resolution | N-Boc-2-lithiopyrrolidine | Chiral diaminoalkoxide ligands | Enables highly enantioselective synthesis of 2-substituted pyrrolidines. | nih.gov |
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines. ejcmpr.com
Solvent-Free and Atom-Economical Methodologies
A key goal of green chemistry is to maximize atom economy, meaning that a high proportion of the atoms in the reactants are incorporated into the final product. rsc.org Another goal is the reduction or elimination of volatile organic solvents.
Atom-Economical Reactions:
[3+2] Dipolar Cycloadditions: The [3+2] dipolar cycloaddition of azomethine ylides is an inherently atom-economical method for constructing the pyrrolidine ring, with the potential to control up to four stereocenters. acs.orgnih.gov An iridium-catalyzed reductive strategy has been developed to generate azomethine ylides from tertiary amides and lactams, which then undergo cycloaddition with alkenes to form a wide range of substituted pyrrolidines. acs.org This approach is notable for its broad scope and high selectivity under mild conditions. nih.gov
Ruthenium-Catalyzed Domino Reactions: A ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols provides an atom-economical route to nitrogen heterocycles, including pyrrolidine derivatives. organic-chemistry.org
Iridium-Catalyzed N-Heterocyclization: The N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, is an efficient method for synthesizing five-, six-, and seven-membered cyclic amines with good to excellent yields. organic-chemistry.org
Solvent-Free Methodologies: The use of solvent-free reaction conditions, often facilitated by techniques like grinding, represents a significant step towards greener synthesis.
Grinding: Pyrrolidine itself has been used as a catalyst in solvent-free grinding preparations of various organic compounds, demonstrating the potential for such conditions in reactions involving this structural motif. researchgate.net For example, the Knoevenagel condensation, a key C-C bond-forming reaction, can be performed under solvent-free conditions using pyrrolidinium-based protic ionic liquids as catalysts. rsc.org
The table below highlights some green synthetic methodologies for pyrrolidines.
Interactive Table: Green Synthetic Methodologies for Pyrrolidines| Methodology | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|
| Reductive [3+2] Cycloaddition | Iridium Complex (Vaska's complex) | High atom economy, broad scope for substituted pyrrolidines. | acs.orgnih.gov |
| Domino Redox Isomerization/Cyclization | Ruthenium Catalyst | Atom-economical access to N-heterocycles from linear precursors. | organic-chemistry.org |
| Knoevenagel Condensation | Pyrrolidinium Protic Ionic Liquids | Solvent-free conditions, reusable catalyst. | rsc.org |
| Grinding Synthesis | Pyrrolidine (as catalyst) | Solvent-free, simplified operational conditions. | researchgate.net |
Biocatalytic Transformations in Related Systems
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical synthesis, often providing high selectivity under mild conditions. rsc.org
Engineered Enzymes for Pyrrolidine Synthesis: Recent breakthroughs have demonstrated the potential of engineered enzymes for constructing chiral pyrrolidine rings.
Intramolecular C-H Amination: Through directed evolution, a cytochrome P450 enzyme (P411) has been engineered to catalyze the intramolecular C(sp³)–H amination of organic azides. acs.orgcaltech.edu This "new-to-nature" enzymatic reaction builds chiral pyrrolidine derivatives with good to high enantioselectivity and catalytic efficiency (up to 74% yield and 99:1 enantiomeric ratio). acs.org This platform represents a significant advance in using biocatalysis for the synthesis of complex cyclic amines from simple precursors. caltech.edu
Laccase-Catalyzed Reactions: Laccases, a type of oxidase enzyme, have been employed for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov The reaction, which involves the oxidation of catechols and subsequent 1,4-addition, proceeds under mild conditions and results in products with moderate to good yields (42-91%). nih.govrsc.org
These biocatalytic methods showcase a move towards more sustainable and efficient routes for producing enantiomerically pure and complex pyrrolidine structures, which are foundational for a wide range of applications.
Reactivity and Reaction Mechanisms of 3 2 Chloroethyl Pyrrolidine
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The primary site of reactivity on the 3-(2-chloroethyl)pyrrolidine molecule is the carbon atom bearing the chlorine atom. This electrophilic center is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. These reactions can be broadly categorized into intramolecular and intermolecular processes.
Intramolecular Cyclization Reactions
The proximate positioning of the nucleophilic pyrrolidine (B122466) nitrogen and the electrophilic chloroethyl group allows for a facile intramolecular nucleophilic substitution reaction. This internal SN2 attack results in the formation of a bicyclic product, 1-azabicyclo[3.2.0]heptane. This type of reaction is a common strategy in the synthesis of strained bicyclic systems.
The reaction proceeds through the formation of a transient aziridinium-like intermediate or directly to the five-membered ring fused to the pyrrolidine core. The feasibility of such cyclizations is well-established for related systems, where a nucleophilic amine displaces a leaving group on a side chain to form a new ring. For instance, the synthesis of various 1-azabicyclo[3.2.0]heptane frameworks has been achieved through [3+2]-cycloaddition reactions, highlighting the accessibility of this bicyclic core. nih.gov While specific yields for the direct cyclization of this compound are not extensively documented in publicly available literature, the principles of intramolecular cyclization of haloamines strongly support the formation of this product.
Intermolecular Substitution with Various Nucleophiles
In the presence of external nucleophiles, this compound can undergo intermolecular SN2 reactions. The rate and outcome of these reactions are dependent on the nature and concentration of the nucleophile, as well as the reaction conditions. A variety of nucleophiles can be employed to displace the chloride and introduce new functionalities onto the pyrrolidine scaffold.
Strong nucleophiles will readily attack the electrophilic carbon of the chloroethyl group. Examples of such reactions, based on the known reactivity of similar alkyl chlorides, would include:
Amination: Reaction with primary or secondary amines would lead to the formation of the corresponding diamine derivatives.
Thiolation: Thiolates are excellent nucleophiles and would react to form thioethers.
Alkoxylation: Alkoxides can be used to introduce ether linkages, although this may require harsher conditions compared to softer nucleophiles.
The following table provides a hypothetical overview of potential intermolecular substitution reactions based on established chemical principles.
| Nucleophile (Nu) | Reagent Example | Product Structure | Product Name |
| Amine | Diethylamine | 3-(2-(Diethylamino)ethyl)pyrrolidine | |
| Thiolate | Sodium thiophenoxide | 3-(2-(Phenylthio)ethyl)pyrrolidine | |
| Alkoxide | Sodium methoxide | 3-(2-Methoxyethyl)pyrrolidine |
It is important to note that a competition between intramolecular cyclization and intermolecular substitution can exist. The outcome is often influenced by factors such as the concentration of the external nucleophile and the reaction temperature. High concentrations of a strong external nucleophile would favor the intermolecular pathway.
Mechanism of Quaternization at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is nucleophilic and can react with electrophiles, such as alkyl halides, in a process known as quaternization. In the context of this compound, this can occur either through an intermolecular reaction with an external alkylating agent or as a competing intramolecular process.
The mechanism of intermolecular quaternization follows a standard SN2 pathway. The lone pair of electrons on the pyrrolidine nitrogen attacks the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt.
In the absence of a stronger external electrophile, an intramolecular quaternization can be envisioned, leading to the same 1-azabicyclo[3.2.0]heptane structure discussed in the intramolecular cyclization section, but in this case, the pyrrolidine nitrogen acts as the nucleophile to form a quaternary azabicyclic system. The initial product would be a quaternary ammonium salt, which could potentially undergo further reactions depending on the conditions.
Reactions of the Pyrrolidine Ring
While the chloroethyl side chain is the more reactive site for nucleophilic attack, the pyrrolidine ring itself can participate in certain reactions, particularly when substituted with activating or directing groups.
Electrophilic Aromatic Substitution (if applicable to ring-substituted analogues)
For analogues of this compound that bear an aromatic substituent on the pyrrolidine ring, typically on the nitrogen atom (e.g., 1-phenyl-3-(2-chloroethyl)pyrrolidine), the pyrrolidine ring can influence electrophilic aromatic substitution (EAS) reactions on the appended aromatic ring.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. uci.eduyoutube.com Subsequent loss of a proton restores the aromaticity and yields the substituted product.
The pyrrolidinyl group, being an N-alkyl substituent, is an activating group and an ortho, para-director. The nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles.
Directing Effects of the Pyrrolidinyl Group in Electrophilic Aromatic Substitution:
| Position | Resonance Stabilization of Sigma Complex |
| ortho | Favorable, positive charge can be delocalized onto the nitrogen atom. |
| meta | Less favorable, positive charge is not delocalized onto the nitrogen atom. |
| para | Favorable, positive charge can be delocalized onto the nitrogen atom. |
Therefore, in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation of a phenyl-substituted this compound, the incoming electrophile would be directed primarily to the ortho and para positions of the phenyl ring. masterorganicchemistry.com
Ring-Opening Reactions under Specific Conditions
The pyrrolidine ring is generally stable. However, under specific and often harsh conditions, or with appropriately designed precursors, ring-opening reactions can be induced. For this compound, such reactions are not common but could be envisaged through the formation of highly strained intermediates or reactive species.
One hypothetical pathway could involve the formation of an aziridinium (B1262131) ylide. Ylides are known to undergo rearrangements and ring-opening reactions. nih.govnih.gov For instance, if the pyrrolidine nitrogen were to be quaternized and subsequently deprotonated at an adjacent carbon, the resulting ylide could potentially undergo a ring-opening process. However, the conditions required to generate such an ylide from this compound would likely be complex and compete with other more favorable reaction pathways.
Another possibility for ring modification involves the expansion of the pyrrolidine ring. While not a direct ring-opening, reactions of related azetidines have been shown to undergo ring expansion to form pyrrolidines. researchgate.net A similar concept could be applied, although it would require significant synthetic manipulation of the starting material.
Elimination Reactions and Formation of Unsaturated Derivatives
The presence of a chloroethyl group on the pyrrolidine ring opens up the possibility of elimination reactions, specifically dehydrohalogenation, to yield unsaturated pyrrolidine derivatives. These reactions typically proceed via E1 or E2 mechanisms, with the reaction conditions and the structure of the substrate influencing the predominant pathway and the resulting product distribution.
The key to understanding the elimination reactions of this compound lies in identifying the β-hydrogens available for abstraction by a base. In this molecule, there are two sets of β-hydrogens relative to the chlorine atom: those on the carbon adjacent to the chlorine within the ethyl chain, and those on the carbon of the pyrrolidine ring at the point of attachment.
The course of the elimination reaction is significantly influenced by the choice of base and solvent. Strong, non-bulky bases in polar aprotic solvents generally favor the E2 mechanism, which is a concerted, one-step process. masterorganicchemistry.comdalalinstitute.comyoutube.com In contrast, weak bases in polar protic solvents tend to promote the E1 mechanism, which involves a two-step process with the formation of a carbocation intermediate. masterorganicchemistry.comlibretexts.orgkhanacademy.org
E2 Elimination:
Under E2 conditions, a strong base abstracts a proton, and the leaving group (chloride) departs simultaneously to form a double bond. masterorganicchemistry.com The regioselectivity of E2 reactions is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and generally more stable) alkene as the major product. chadsprep.commasterorganicchemistry.com Conversely, the use of a sterically hindered base can lead to the preferential formation of the less substituted alkene, a phenomenon known as the Hofmann elimination. masterorganicchemistry.com
For this compound, two potential E2 products can be envisioned:
Zaitsev Product: Abstraction of a proton from the internal carbon of the ethyl group would lead to the formation of 3-(vinyl)pyrrolidine . This is the more substituted alkene.
Hofmann-type Product: Abstraction of a proton from the terminal carbon of the ethyl group would result in 3-(ethylidene)pyrrolidine .
The following table summarizes the predicted outcomes of E2 reactions on this compound under different conditions:
| Base | Solvent | Major Product | Minor Product | Governing Principle |
| Sodium Ethoxide | Ethanol | 3-(vinyl)pyrrolidine | 3-(ethylidene)pyrrolidine | Zaitsev's Rule |
| Potassium tert-butoxide | tert-Butanol | 3-(ethylidene)pyrrolidine | 3-(vinyl)pyrrolidine | Hofmann Elimination |
E1 Elimination:
The E1 mechanism proceeds through a carbocation intermediate formed by the departure of the leaving group. masterorganicchemistry.comlibretexts.org A weak base then removes a proton from a carbon adjacent to the carbocation to form the alkene. The stability of the potential carbocation is a crucial factor. In the case of this compound, the primary carbocation that would form upon loss of the chloride ion is relatively unstable. However, rearrangement to a more stable secondary carbocation via a hydride shift is possible.
The regiochemical outcome of E1 reactions generally follows Zaitsev's rule, leading to the most stable alkene. chadsprep.comlibretexts.org Therefore, after the potential formation of the carbocation, the removal of a proton would likely lead to 3-(vinyl)pyrrolidine as the major product.
It is important to note that due to the likely instability of the initial primary carbocation, E1 reactions may be less favored compared to E2 reactions for this specific substrate.
Redox Chemistry of this compound
The redox chemistry of this compound involves the oxidation and reduction of the pyrrolidine ring and the chloroethyl side chain. The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, is susceptible to oxidation, while the alkyl halide can undergo reduction.
Oxidation:
The oxidation of pyrrolidines can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation products of pyrrolidines include hydroxylamines, nitroxides, imines, and lactams. The presence of the electron-withdrawing chloroethyl group can influence the reactivity of the pyrrolidine ring towards oxidation.
Electrochemical methods, such as cyclic voltammetry, can be employed to study the oxidation potential of such compounds. researchgate.net The oxidation of halogenated organic compounds can sometimes lead to the formation of radical intermediates. nih.gov In the context of pyrrolidines, redox-neutral functionalization at the α-position has been achieved using specific oxidizing agents. rsc.org
Possible oxidation products of this compound could include:
N-Oxidation: Formation of This compound N-oxide .
C-N Bond Oxidation: Formation of an iminium ion intermediate, which could then be trapped by a nucleophile or undergo further reactions.
Ring Opening: Under harsh oxidative conditions, cleavage of the pyrrolidine ring could occur.
The specific products formed would be highly dependent on the oxidant used. For instance, mild oxidizing agents might selectively oxidize the nitrogen, while stronger agents could lead to C-H activation or ring cleavage.
Reduction:
The chloroethyl side chain of this compound is susceptible to reduction. The carbon-chlorine bond can be cleaved through various reductive methods.
Common methods for the reduction of alkyl halides include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) and a hydrogen source.
Metal-Ammonia Reduction: Using a dissolving metal like sodium in liquid ammonia.
Hydride Reagents: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although the latter is generally less reactive towards alkyl halides.
The primary product of the reduction of this compound would be 3-ethylpyrrolidine , where the chlorine atom is replaced by a hydrogen atom.
The electrochemical reduction of halogenated amides has been studied, revealing that the reaction pathway can be influenced by the presence of other functional groups. rsc.org This suggests that the pyrrolidine ring could potentially influence the reduction of the chloroethyl group in this compound.
The following table summarizes the expected products of the redox reactions of this compound:
| Reaction | Reagent/Condition | Major Product |
| Oxidation | Mild Oxidant (e.g., H₂O₂) | This compound N-oxide |
| Oxidation | Strong Oxidant (e.g., KMnO₄) | Complex mixture, potential ring cleavage |
| Reduction | Catalytic Hydrogenation (H₂/Pd/C) | 3-ethylpyrrolidine |
| Reduction | Dissolving Metal (Na/NH₃) | 3-ethylpyrrolidine |
Advanced Spectroscopic and Structural Elucidation of 3 2 Chloroethyl Pyrrolidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy would be the cornerstone for elucidating the solution-state structure and conformational dynamics of 3-(2-Chloroethyl)pyrrolidine. Both ¹H and ¹³C NMR would provide fundamental information on the chemical environment of each atom.
¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the pyrrolidine (B122466) ring protons due to diastereotopicity and spin-spin coupling. The chemical shifts of the protons on the carbon bearing the chloroethyl group (C3) and the adjacent methylene (B1212753) protons would be of particular interest. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would be expected to display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shift of the carbon attached to the chlorine atom would be significantly downfield due to the electronegativity of the halogen.
Advanced NMR Techniques:
COSY (Correlation Spectroscopy): This 2D NMR technique would be essential to establish the connectivity of protons within the pyrrolidine ring and the chloroethyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton to its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments would be invaluable for determining the through-space proximity of protons, offering insights into the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformations) and the orientation of the chloroethyl side chain relative to the ring.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H1 (N-H) | 1.5 - 2.5 | br s | - |
| H2α, H2β | 2.8 - 3.2 | m | - |
| H3 | 2.0 - 2.4 | m | - |
| H4α, H4β | 1.6 - 2.0 | m | - |
| H5α, H5β | 2.6 - 3.0 | m | - |
| -CH₂-Cl | 3.6 - 3.8 | t | J = 6-7 |
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Hypothetical Chemical Shift (ppm) |
|---|---|
| C2 | 50 - 55 |
| C3 | 35 - 45 |
| C4 | 25 - 35 |
| C5 | 45 - 50 |
| -CH₂-Cl | 40 - 45 |
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways
Mass spectrometry would be employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide structural information.
Electron Ionization (EI): EI-MS would likely lead to significant fragmentation. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound. A characteristic [M+2]⁺ peak, approximately one-third the intensity of the [M]⁺ peak, would be anticipated due to the isotopic abundance of ³⁷Cl.
Common Fragmentation Pathways:
Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.
Loss of the chloroethyl side chain via cleavage of the C-C bond between the ring and the side chain.
Ring opening and subsequent fragmentation of the pyrrolidine nucleus.
Electrospray Ionization (ESI): ESI-MS, a softer ionization technique, would be more likely to show a prominent protonated molecule [M+H]⁺, which would also exhibit the characteristic isotopic pattern for a chlorine-containing compound.
Hypothetical Mass Spectrometry Data Table for this compound
| Ion | Hypothetical m/z | Technique | Interpretation |
|---|---|---|---|
| [C₆H₁₂ClN]⁺ | 133/135 | EI, ESI | Molecular Ion / Protonated Molecule |
| [C₆H₁₂N]⁺ | 98 | EI | Loss of Cl |
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
N-H stretch: A moderate to weak absorption band would be expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region would be due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene groups.
C-N stretch: A band in the 1020-1250 cm⁻¹ range would be indicative of the C-N stretching vibration.
C-Cl stretch: A strong absorption in the 600-800 cm⁻¹ region would be characteristic of the C-Cl stretching vibration.
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the more symmetric, less polar bonds. The C-C backbone vibrations and the symmetric C-H stretching modes would likely produce strong Raman signals. The C-Cl stretch would also be Raman active.
Hypothetical Vibrational Spectroscopy Data Table
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3400 (medium) | 3400 (weak) |
| C-H stretch (aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) |
| C-N stretch | 1100 (medium) | 1100 (weak) |
X-ray Crystallography of this compound Salts or Derivatives
Single-crystal X-ray crystallography would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule. Since obtaining suitable crystals of the free base can be challenging, analysis would likely be performed on a salt, such as the hydrochloride or hydrobromide salt. The protonation of the nitrogen atom would likely lead to a more ordered crystalline lattice.
The crystal structure would reveal:
The precise geometry of the pyrrolidine ring, confirming whether it adopts an envelope or twist conformation in the solid state.
The exact bond lengths and angles of the entire molecule, including the C-Cl bond.
The orientation of the chloroethyl side chain with respect to the pyrrolidine ring.
Intermolecular interactions, such as hydrogen bonding involving the N-H group and the chloride counter-ion, which dictate the crystal packing.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization
This compound is a chiral molecule, existing as a pair of enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be essential for characterizing the individual enantiomers.
Circular Dichroism (CD): If the molecule contains a chromophore that absorbs UV-Vis light, each enantiomer would exhibit a CD spectrum with Cotton effects (positive or negative peaks) of equal magnitude but opposite sign.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. The two enantiomers would produce mirror-image ORD curves.
These techniques would be crucial for determining the enantiomeric purity of a sample and for assigning the absolute configuration of a separated enantiomer, often in conjunction with theoretical calculations.
Computational Chemistry and Theoretical Studies of 3 2 Chloroethyl Pyrrolidine
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry) and the distribution of electrons.
Electronic structure analysis would provide information on the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity. Properties such as the molecular dipole moment and the distribution of atomic charges (e.g., using Natural Bond Orbital analysis) would be calculated. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity.
While specific data for 3-(2-Chloroethyl)pyrrolidine is not published, studies on the parent pyrrolidine (B122466) ring show it adopts a non-planar, "envelope" or "twisted" conformation to relieve ring strain. The introduction of the 2-chloroethyl substituent at the 3-position would be expected to influence the preferred conformation of the pyrrolidine ring.
Table 1: Hypothetical Calculated Geometric and Electronic Properties of this compound (Note: This table is illustrative and based on general principles and data from related molecules. Specific experimental or calculated values for this compound are not available in the cited literature.)
| Property | Predicted Value/Characteristic | Significance |
| Pyrrolidine Ring Puckering | Envelope or Twist Conformation | Minimizes steric and torsional strain. |
| C-Cl Bond Length | ~1.78 Å | Typical for a chloroalkane; influences reactivity. |
| C-N Bond Length | ~1.47 Å | Standard for an aliphatic amine. |
| Dipole Moment | Non-zero | Indicates a polar molecule due to electronegative N and Cl atoms. |
| HOMO Location | Primarily localized on the nitrogen atom's lone pair. | The nitrogen atom is the most likely site for electrophilic attack. |
| LUMO Location | Primarily localized on the anti-bonding σ* orbital of the C-Cl bond. | The C-Cl bond is the most likely site for nucleophilic attack. |
Conformational Analysis and Energy Minima
The this compound molecule possesses significant conformational flexibility due to the puckering of the pyrrolidine ring and the rotation around the single bonds of the chloroethyl side chain. Conformational analysis aims to identify all possible stable conformers (energy minima) and the energy barriers for interconversion between them.
A systematic conformational search would be performed by rotating the key dihedral angles, such as the C-C-C-C and C-N-C-C angles within the ring, and the C-C-C-Cl and C-C-C-N angles of the side chain. For each rotational step, a geometry optimization would be carried out to find the nearest local energy minimum. The result is a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry.
The various conformers would differ in the orientation of the chloroethyl group relative to the pyrrolidine ring (axial vs. equatorial-like positions) and the puckering of the ring itself. The relative energies of these conformers, calculated at a high level of theory, would determine their population distribution at a given temperature according to the Boltzmann distribution. The most stable conformer is the one with the lowest energy.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can predict the most likely sites for chemical reactions and map out the energy profiles of potential reaction pathways. For this compound, a key reaction of interest is intramolecular cyclization to form a quaternary azabicyclic system, a common reaction for haloamines.
Reactivity indices derived from the electronic structure, such as the Fukui functions or the electrostatic potential mapped onto the electron density surface, would be used to identify the nucleophilic and electrophilic centers in the molecule. As expected, the nitrogen atom would be identified as the primary nucleophilic center, while the carbon atom bonded to the chlorine atom would be the primary electrophilic center.
To study the cyclization reaction, a transition state search would be performed. This involves finding the saddle point on the potential energy surface that connects the reactant (this compound) and the product (the cyclized quaternary ammonium (B1175870) salt). The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. The Intrinsic Reaction Coordinate (IRC) method would then be used to confirm that the found transition state correctly connects the reactant and product.
Molecular Dynamics Simulations for Solvent Effects and Interactions
Molecular Dynamics (MD) simulations can model the behavior of this compound over time, providing insights into its dynamics and interactions with its environment, particularly with solvent molecules.
In an MD simulation, the molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water, ethanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a series of small time steps.
MD simulations would be particularly useful for studying the conformational dynamics of the molecule in solution, showing how the solvent influences the relative stability of different conformers. Furthermore, the simulations can provide detailed information about the solvation shell around the molecule. For example, the radial distribution function can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom (like the nitrogen or chlorine atom), revealing the nature of solute-solvent interactions such as hydrogen bonding. For the intramolecular cyclization reaction, MD simulations could also be used to explore the role of the solvent in stabilizing the charged transition state and the final product.
3 2 Chloroethyl Pyrrolidine As a Key Synthetic Intermediate and Building Block
Precursor in the Synthesis of Substituted Pyrrolidines
The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceutical agents. nih.gov 3-(2-Chloroethyl)pyrrolidine serves as a readily available starting material for the synthesis of a diverse range of substituted pyrrolidines. The presence of the chloroethyl group provides a reactive handle for various nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring.
One common strategy involves the reaction of this compound with different nucleophiles, such as amines, thiols, and alkoxides. This leads to the formation of 3-substituted pyrrolidines with tailored properties. For instance, reaction with a primary or secondary amine yields a 3-(2-aminoethyl)pyrrolidine derivative, a structural motif present in many biologically active compounds.
Furthermore, the nitrogen atom of the pyrrolidine ring itself can be a site for further functionalization. This dual reactivity allows for the creation of a vast number of di-substituted pyrrolidines with precise control over the substitution pattern. The synthesis of 2,2-disubstituted pyrrolidines has also been achieved through methods like asymmetric allylic alkylation followed by a ring contraction. nih.gov
Scaffold for the Construction of Fused Heterocyclic Systems
The inherent reactivity of this compound makes it an excellent scaffold for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their rigid frameworks and potential for high-affinity binding to biological targets. nih.gov
A key synthetic strategy involves intramolecular cyclization reactions. By introducing a suitable nucleophilic group onto the pyrrolidine nitrogen, a subsequent reaction with the chloroethyl side chain can lead to the formation of a new ring fused to the pyrrolidine core. For example, acylation of the pyrrolidine nitrogen with a molecule containing a nucleophile can set the stage for an intramolecular cyclization, yielding bicyclic structures like pyrrolo[1,2-a]pyrazines or other related fused systems.
The versatility of this approach is further enhanced by the possibility of varying the nature of the linking group and the nucleophile, allowing for the synthesis of a wide range of fused heterocycles with different ring sizes and functionalities. For instance, reactions of 4-arylmethylenepyrrolidine-2,3-diones can lead to the formation of pyrrolo[3,4-b]pyridines and -quinolines. rsc.org
Role in the Alkylation of Complex Organic Molecules
The chloroethyl group of this compound acts as a potent electrophile, making it a valuable reagent for the alkylation of various nucleophilic substrates, including complex organic molecules. This application is particularly relevant in the late-stage functionalization of drug candidates and other bioactive compounds, where the introduction of a pyrrolidine-containing moiety can significantly modulate their pharmacological properties.
A noteworthy example is the alkylation of phenols to form ethers. figshare.com This reaction is a crucial step in the synthesis of numerous pharmaceutical agents. The pyrrolidine ring, once introduced, can participate in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the molecule to its biological target. nih.gov
The reactivity of the chloroethyl group can be finely tuned by the reaction conditions. In some cases, the reaction may proceed through the formation of a highly reactive aziridinium (B1262131) ion intermediate, which then undergoes nucleophilic attack. Understanding the reaction mechanism is crucial for controlling the regioselectivity and stereoselectivity of the alkylation process.
Application in the Synthesis of Nitrogen-Containing Macrocycles
Nitrogen-containing macrocycles are a class of compounds that have garnered significant attention due to their unique ability to bind metal ions and small organic molecules with high selectivity. mdpi.comiipseries.org They find applications in areas ranging from catalysis and sensing to medicinal chemistry. This compound can serve as a key building block in the synthesis of these complex macrocyclic architectures.
One synthetic approach involves the "crab-like" cyclization of two molecules of this compound with a suitable di-nucleophile. This strategy, often carried out under high-dilution conditions to favor intramolecular cyclization, can lead to the formation of macrocycles containing two pyrrolidine rings.
Design and Synthesis of Chemically Diverse Compound Libraries Utilizing the Pyrrolidine Core
The development of chemically diverse compound libraries is a cornerstone of modern drug discovery. These libraries provide a rich source of novel molecular entities for high-throughput screening and the identification of new drug leads. The versatility of this compound makes it an ideal scaffold for the construction of such libraries.
By systematically varying the nucleophiles that react with the chloroethyl group and by functionalizing the pyrrolidine nitrogen, a vast number of distinct compounds can be rapidly synthesized. This combinatorial approach allows for the exploration of a large chemical space around the pyrrolidine core.
For example, a library of 3-substituted pyrrolidines can be generated by reacting this compound with a diverse set of amines, thiols, and alcohols. Further diversification can be achieved by acylating, alkylating, or sulfonating the pyrrolidine nitrogen. The resulting compound libraries can then be screened against a variety of biological targets to identify new hits with potential therapeutic applications. The synthesis of libraries of 2,3-pyrrolidinedione analogues has been reported to exhibit anti-biofilm activity. nih.gov
Analytical Methodologies for the Characterization and Purity Assessment of 3 2 Chloroethyl Pyrrolidine
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of 3-(2-Chloroethyl)pyrrolidine, allowing for the separation of the main compound from impurities and, crucially, its enantiomers.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the polar nature of the amine group, derivatization is often necessary to improve peak shape and thermal stability.
Research Findings: For the analysis of alkylamines by GC-MS, derivatization is a common strategy to enhance volatility and achieve better separation. A prevalent method involves the conversion of amines into carbamates. For instance, derivatization with isobutyl chloroformate has proven effective for the GC-MS determination of alkylamines, offering high accuracy and low detection limits. copernicus.org Another approach involves derivatization with perfluoro-propionic or -butyric anhydride, which has been successfully used for the analysis of phenolalkylamines in biological samples, providing high sensitivity and specificity. nih.gov
Given its volatility, this compound is amenable to GC analysis, likely on a mid-polarity capillary column. A flame ionization detector (FID) would provide quantitative data on purity, while a mass spectrometer (MS) detector would be invaluable for the identification of the parent compound and any impurities based on their mass spectra and fragmentation patterns.
Hypothetical GC-MS Parameters for Derivatized this compound:
| Parameter | Setting |
|---|---|
| Derivatizing Agent | Isobutyl chloroformate |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 m/z |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, which lacks a strong UV chromophore, HPLC analysis necessitates either a universal detector like an Evaporative Light Scattering Detector (ELSD) or, more commonly, derivatization to introduce a UV-active or fluorescent tag. rsc.orglibretexts.org Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) allows for direct detection with high sensitivity and selectivity. nih.gov
Research Findings: The analysis of pyrrolidine (B122466) and its derivatives by HPLC often employs reversed-phase or hydrophilic interaction chromatography (HILIC). researchgate.net For compounds lacking a chromophore, pre-column or post-column derivatization is a widely used strategy. Reagents such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with secondary amines to yield derivatives with strong UV absorbance. libretexts.org For enhanced sensitivity, fluorescent derivatizing agents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used. nih.govtandfonline.com HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is particularly powerful, providing structural confirmation and quantification at trace levels without the need for derivatization. nih.gov
Hypothetical HPLC-UV Parameters for Derivatized this compound:
| Parameter | Setting |
|---|---|
| Derivatizing Agent | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 265 nm |
The carbon at the 3-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. As the pharmacological activity of enantiomers can differ significantly, determining the enantiomeric purity is critical. nih.gov This is achieved using chiral chromatography, either by GC or HPLC. nih.govchromatographyonline.com
Research Findings: Chiral separation is most effectively performed using a chiral stationary phase (CSP). For GC, cyclodextrin-based capillary columns are highly versatile and widely used for the analysis of enantiomers of volatile compounds. chromatographyonline.com For HPLC, a variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.
Hypothetical Chiral HPLC Parameters:
| Parameter | Setting |
|---|---|
| Column | Chiral stationary phase (e.g., cellulose-based) |
| Mobile Phase | Hexane/Isopropanol with a small amount of a basic modifier (e.g., diethylamine) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at a low wavelength (e.g., 210 nm) or after derivatization |
Titrimetric Methods for Purity Analysis
Research Findings: For amine hydrochlorides, non-aqueous acid-base titration is a standard method for purity assessment. A reference method for a related compound, triprolidine (B1240482) hydrochloride, involves dissolving the sample in glacial acetic acid and titrating with a standardized solution of perchloric acid. wikipedia.org The endpoint can be determined potentiometrically or by using a visual indicator such as crystal violet. This method is highly precise and is often used for the assay of bulk drug substances.
Titration Parameters:
| Parameter | Description |
|---|---|
| Titrant | 0.1 N Perchloric acid in glacial acetic acid |
| Solvent | Glacial acetic acid |
| Endpoint Detection | Potentiometric or visual indicator (e.g., crystal violet) |
Spectrophotometric Methods for Trace Analysis
UV-Visible spectrophotometry can be employed for the quantification of this compound, especially for trace analysis in various matrices. As the compound itself lacks significant absorbance in the UV-Vis region, this method relies on chemical reactions to produce a colored product. researchgate.net
Research Findings: One common approach is the formation of an ion-pair complex with a dye. For instance, antihistamines containing a basic nitrogen atom, such as triprolidine hydrochloride, have been determined by forming ion-pair complexes with acidic dyes like bromocresol green or bromophenol blue. wikipedia.org The resulting colored complex can be measured spectrophotometrically. Another strategy is to use a derivatizing agent that introduces a chromophore into the molecule. tandfonline.com Reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with amines to form intensely colored products that can be quantified at a specific wavelength. nih.gov
Spectrophotometric Method Parameters:
| Parameter | Description |
|---|---|
| Principle | Formation of a colored ion-pair complex with bromocresol green |
| Solvent | Dichloromethane |
| Wavelength of Max. Absorbance (λmax) | Approximately 415 nm |
| Quantification | Based on a calibration curve prepared with standards of known concentration |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes to 3-(2-Chloroethyl)pyrrolidine Analogues
The synthesis of pyrrolidine (B122466) derivatives is a mature field, yet the demand for novel analogues with specific substitution patterns continues to drive innovation. researchgate.net Current methods often rely on the functionalization of existing pyrrolidine rings, such as those derived from proline or 4-hydroxyproline. mdpi.comnih.gov Future research will likely focus on developing more convergent and stereoselective strategies to access a wider array of this compound analogues.
Key areas of development include:
Asymmetric Synthesis: While methods for the asymmetric synthesis of pyrrolidines exist, developing catalytic enantioselective routes to 3-substituted and polysubstituted pyrrolidines, including those with the 2-chloroethyl side chain, remains a significant goal. mdpi.comnih.gov This will be crucial for accessing specific stereoisomers, which often exhibit distinct biological activities. nih.gov
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful tool for constructing the pyrrolidine ring. acs.orgmdpi.com Future work will likely explore the use of novel dipolarophiles and chiral catalysts to control the regioselectivity and stereoselectivity of these reactions, enabling the synthesis of highly functionalized this compound analogues. acs.org
C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to synthesizing substituted pyrrolidines. organic-chemistry.org Developing methods for the regioselective C-H functionalization of the pyrrolidine ring in the presence of the reactive chloroethyl group would provide a streamlined route to novel analogues.
Bridged Pyrrolidines: The synthesis of bridged pyrrolidines, such as 2,4-methanopyrrolidine, has been shown to improve properties like aqueous solubility and reduce lipophilicity. enamine.net Developing synthetic routes to bridged analogues of this compound could lead to compounds with enhanced pharmaceutical properties.
Exploration of New Reactivity Patterns and Transformations
The chloroethyl group in this compound is a key functional handle for further molecular elaboration. While its use in nucleophilic substitution reactions is established, future research will likely uncover new reactivity patterns and transformations.
Emerging areas of interest include:
Intramolecular Cyclizations: The chloroethyl group can participate in intramolecular cyclization reactions to form bicyclic structures. For instance, treatment with a base could lead to the formation of a [3.2.0] scaffold through an intramolecular nucleophilic substitution. nih.gov Exploring different reaction conditions and catalysts could lead to a variety of novel bicyclic and spirocyclic pyrrolidine derivatives. researchgate.net
Cross-Coupling Reactions: The development of new catalytic systems could enable the use of the chloroethyl group in various cross-coupling reactions. This would allow for the direct introduction of aryl, vinyl, or alkyl groups at the terminus of the ethyl side chain, significantly expanding the accessible chemical space.
Skeletal Editing: Recent advances in skeletal editing, such as the direct insertion of a nitrogen atom into pyrrolidine rings to form tetrahydropyridazines, offer exciting possibilities. sciencenet.cn Applying such strategies to this compound could generate novel heterocyclic scaffolds with unique properties.
Computational Design of Advanced Materials Incorporating the Pyrrolidine Framework
Computational chemistry is becoming an increasingly powerful tool in the design of new molecules and materials. researchgate.net For pyrrolidine-containing structures, computational methods can be used to predict properties and guide synthetic efforts.
Future applications in this area include:
Pharmacophore Modeling: The three-dimensional shape of the pyrrolidine ring is crucial for its interaction with biological targets. nih.govnih.gov Computational modeling can be used to design this compound analogues with specific conformations that are pre-organized for binding to a particular protein.
Design of Organocatalysts: Pyrrolidine derivatives are widely used as organocatalysts. mdpi.comnih.gov Computational studies can help in the design of new chiral pyrrolidine-based catalysts with enhanced activity and selectivity for a variety of chemical transformations.
Materials Science: The pyrrolidine scaffold can be incorporated into polymers and other materials. researchgate.net Computational design can be used to predict the properties of these materials, such as their thermal stability, mechanical strength, and electronic properties, guiding the synthesis of advanced materials with tailored functionalities.
Integration into Automated Synthesis Platforms
The increasing use of automation and flow chemistry is revolutionizing chemical synthesis. vapourtec.comcapes.gov.brnih.gov Integrating the synthesis of this compound and its derivatives into these platforms offers significant advantages in terms of efficiency, reproducibility, and scalability.
Key developments in this area include:
Flow Chemistry Synthesis: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more efficient synthesis, particularly for reactions involving reactive intermediates or hazardous reagents. nih.govresearchgate.net Developing robust flow chemistry protocols for the synthesis of this compound and its subsequent functionalization would be highly beneficial. researchgate.net
High-Throughput Experimentation: Automated platforms can be used to rapidly screen a large number of reaction conditions or to synthesize libraries of related compounds. vapourtec.com This would accelerate the discovery of new synthetic methods and the identification of novel pyrrolidine derivatives with desired properties.
Robotic Synthesis: The use of robotic systems can fully automate the entire synthetic workflow, from starting material preparation to final product purification and analysis. This would enable the on-demand synthesis of complex pyrrolidine-based molecules.
Expanding its Utility in the Synthesis of Complex Organic Architectures
The pyrrolidine ring is a common motif in a wide range of natural products and biologically active molecules, including alkaloids and pharmaceuticals. researchgate.netnih.govrsc.org The versatile functionality of this compound makes it a valuable building block for the synthesis of these complex targets.
Future research will likely focus on:
Total Synthesis of Natural Products: The development of new synthetic strategies involving this compound as a key intermediate will enable more efficient and elegant total syntheses of complex alkaloids and other natural products containing the pyrrolidine core. nih.govresearchgate.net
Diversity-Oriented Synthesis: The ability to readily functionalize both the pyrrolidine ring and the chloroethyl side chain makes this compound an ideal starting point for diversity-oriented synthesis (DOS). nih.gov This approach allows for the rapid generation of a wide variety of complex and diverse molecules for biological screening.
Fragment-Based Drug Discovery: The pyrrolidine scaffold is a popular fragment in drug discovery. nih.gov this compound and its derivatives can serve as valuable fragments that can be elaborated and optimized to develop new drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
